Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate

説明

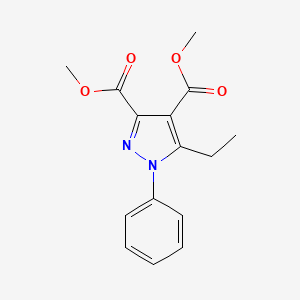

Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate is a pyrazole-based dicarboxylate ester characterized by a 5-ethyl substituent on the pyrazole ring, a phenyl group at position 1, and methyl ester groups at positions 3 and 4.

特性

CAS番号 |

918407-74-6 |

|---|---|

分子式 |

C15H16N2O4 |

分子量 |

288.30 g/mol |

IUPAC名 |

dimethyl 5-ethyl-1-phenylpyrazole-3,4-dicarboxylate |

InChI |

InChI=1S/C15H16N2O4/c1-4-11-12(14(18)20-2)13(15(19)21-3)16-17(11)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |

InChIキー |

MKWGDPUNVXOTOU-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(C(=NN1C2=CC=CC=C2)C(=O)OC)C(=O)OC |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by cyclization and esterification reactions . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The final esterification step is usually carried out using methanol in the presence of an acid catalyst to yield the dimethyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to offer eco-friendly attributes and simplify the reaction workup . These methods ensure the scalability and cost-effectiveness of the production process.

化学反応の分析

科学研究への応用

5-エチル-1-フェニル-1H-ピラゾール-3,4-ジカルボン酸ジメチルは、科学研究において幅広い用途を持っています。

科学的研究の応用

Scientific Research Applications

Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate has been explored in various research domains:

1. Organic Synthesis

- Serves as a building block for synthesizing more complex heterocyclic compounds.

- Its dual carboxylate groups allow for diverse chemical modifications.

2. Medicinal Chemistry

- Investigated for its potential as an enzyme inhibitor and receptor modulator.

- Exhibits interactions with biological targets, influencing pharmacological activity.

3. Material Science

- Utilized in producing dyes, pigments, and polymer materials due to its reactivity.

Case Study 1: Anti-inflammatory Efficacy

A study synthesized a series of novel pyrazoles, including this compound, which were tested for anti-inflammatory properties using carrageenan-induced edema models in mice. Results indicated a significant reduction in inflammation compared to control groups.

Case Study 2: Antimicrobial Testing

Research has demonstrated the antimicrobial activity of pyrazole derivatives against various pathogenic bacteria and fungi. This compound was included in assays that showed promising results against resistant strains.

作用機序

類似化合物の比較

類似化合物

3,5-ジメチル-1-フェニルピラゾール: 構造は似ていますが、カルボキシレート基がないため、特定の反応では用途が限られます.

1-フェニル-3-メチル-5-ピラゾロン: カルボキシレートエステルではなくケトン基を含んでいるため、反応性と用途が異なります.

独自性

5-エチル-1-フェニル-1H-ピラゾール-3,4-ジカルボン酸ジメチルは、2 つのカルボキシレートエステル基を持つことが特徴であり、反応性を高め、さまざまな合成経路における貴重な中間体となっています。 その構造的特徴により、多様な化学修飾が可能となり、研究と産業の両方の用途において汎用性の高い化合物となっています.

類似化合物との比較

Comparison with Similar Compounds

The following comparison focuses on structural analogs of dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate, emphasizing substituent variations and their implications. Data are derived from crystallographic, synthetic, and spectroscopic studies.

Substituent Position and Type

生物活性

Dimethyl 5-ethyl-1-phenyl-1H-pyrazole-3,4-dicarboxylate is a compound belonging to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₈N₂O₄ |

| Molecular Weight | 270.30 g/mol |

| CAS Number | Not available |

| IUPAC Name | This compound |

| SMILES | CCOC(=O)C1=C(C)N([NH+]=C1C)C1=CC=CC=C1 |

Pharmacological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

1. Anti-inflammatory Activity

- Pyrazole compounds have been recognized for their anti-inflammatory properties. In one study, derivatives showed significant inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory agents like dexamethasone .

2. Antimicrobial Activity

- Various pyrazole derivatives have demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to dimethyl 5-ethyl-1-phenyl-1H-pyrazole have shown promising results against E. coli and Staphylococcus aureus .

3. Anticancer Potential

- Some studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. For example, modifications in the pyrazole structure have led to compounds with enhanced anticancer activity against various tumor cell lines .

4. Neuroprotective Effects

- Certain pyrazoles have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases. These compounds may inhibit monoamine oxidase (MAO), which is implicated in neurodegeneration .

The exact mechanism of action for this compound remains largely unexplored; however, it is believed that the biological activities are mediated through several pathways:

1. Inhibition of Enzymatic Activity

- Many pyrazoles act as enzyme inhibitors (e.g., phosphodiesterase inhibitors), affecting signaling pathways related to inflammation and cell proliferation .

2. Modulation of Cytokine Production

- The ability to modulate cytokine levels (like TNF-α and IL-6) suggests that these compounds can influence immune responses significantly .

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

Case Study 1: Anti-inflammatory Efficacy

- A series of novel pyrazoles were synthesized and tested for their anti-inflammatory properties using carrageenan-induced edema models in mice. Results indicated a significant reduction in inflammation compared to control groups .

Case Study 2: Antimicrobial Testing

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。